molecular formula C9H11BrFN B1398966 [(4-Bromo-3-fluorophenyl)methyl](ethyl)amine CAS No. 1249054-75-8

[(4-Bromo-3-fluorophenyl)methyl](ethyl)amine

Cat. No. B1398966
M. Wt: 232.09 g/mol
InChI Key: CGUBNPJTXVFRAU-UHFFFAOYSA-N
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Description

“(4-Bromo-3-fluorophenyl)methylamine” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This approach involves a radical mechanism and is paired with a Matteson–CH2–homologation .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research on the synthesis of complex chemical compounds often involves derivatives similar to “(4-Bromo-3-fluorophenyl)methylamine”. For instance, the synthesis of 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl involved a series of chemical reactions including Sulfide etherification and Aminating, demonstrating the compound's utility in complex organic synthesis (L. Dan, 2006).

  • In another study, the synthesis of various 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives was achieved using compounds similar to “(4-Bromo-3-fluorophenyl)methylamine”. These compounds were then screened for cytotoxic activity, highlighting their potential application in medicinal chemistry (Flefel et al., 2015).

Biomedical Applications

  • An interesting study evaluated the antinociceptive activities of enaminone compounds, closely related to “(4-Bromo-3-fluorophenyl)methylamine”. These compounds showed potential for pain management, indicating the broader applicability of such chemical structures in developing new pharmacological agents (Masocha et al., 2016).

  • The research on N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a compound structurally akin to “(4-Bromo-3-fluorophenyl)methylamine”, demonstrated antibacterial activity against certain bacteria, again showing the potential of such compounds in drug discovery and microbiology (Uwabagira et al., 2018).

Material Science and Analytical Applications

  • A study on the synthesis of polyfunctionalized piperidone oxime ethers, which are chemically related to “(4-Bromo-3-fluorophenyl)methylamine”, revealed their potential application in material science, especially in the development of new materials with specific properties (Parthiban et al., 2011).

  • In another research, the development of a two-photon fluorescence probe derived from compounds similar to “(4-Bromo-3-fluorophenyl)methylamine” was explored. This study indicated the applicability of such compounds in developing advanced imaging and analytical techniques (Huang & Ding, 2011).

properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUBNPJTXVFRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-3-fluorophenyl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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